Cas no 29810-09-1 ((R)-2-(Dimethylamino)-2-phenylacetic acid)

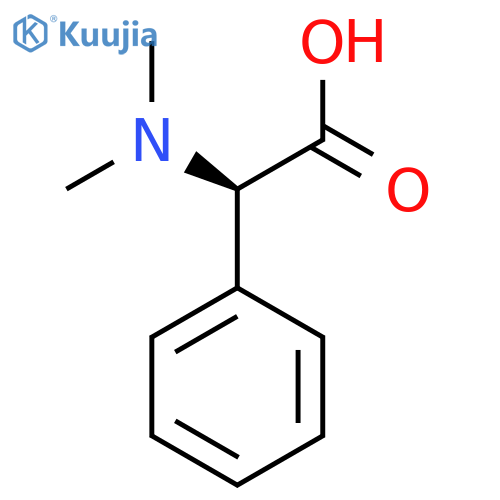

29810-09-1 structure

商品名:(R)-2-(Dimethylamino)-2-phenylacetic acid

CAS番号:29810-09-1

MF:C10H13NO2

メガワット:179.215722799301

MDL:MFCD20544736

CID:4936882

(R)-2-(Dimethylamino)-2-phenylacetic acid 化学的及び物理的性質

名前と識別子

-

- (R)-2-(dimethylamino)-2-phenylacetic acid

- N,N-Dimethyl-D-phenylglycine

- (2R)-2-(dimethylamino)-2-phenylacetic acid

- (2R)-2-(dimethylazaniumyl)-2-phenylacetate

- (R)-2-(Dimethylamino)-2-phenylacetic acid

-

- MDL: MFCD20544736

- インチ: 1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m1/s1

- InChIKey: MLOBRLOZPSSKKO-SECBINFHSA-N

- ほほえんだ: OC([C@@H](C1C=CC=CC=1)N(C)C)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 174

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 40.5

(R)-2-(Dimethylamino)-2-phenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-58467-5.0g |

(2R)-2-(dimethylamino)-2-phenylacetic acid |

29810-09-1 | 5g |

$815.0 | 2023-05-29 | ||

| Enamine | EN300-58467-0.25g |

(2R)-2-(dimethylamino)-2-phenylacetic acid |

29810-09-1 | 0.25g |

$241.0 | 2023-05-29 | ||

| Enamine | EN300-58467-0.1g |

(2R)-2-(dimethylamino)-2-phenylacetic acid |

29810-09-1 | 0.1g |

$231.0 | 2023-05-29 | ||

| Enamine | EN300-58467-10.0g |

(2R)-2-(dimethylamino)-2-phenylacetic acid |

29810-09-1 | 10g |

$1506.0 | 2023-05-29 | ||

| AstaTech | 93268-0.25/G |

(R)-2-(DIMETHYLAMINO)-2-PHENYLACETIC ACID |

29810-09-1 | 95% | 0.25g |

$199 | 2023-09-19 | |

| Enamine | EN300-58467-0.5g |

(2R)-2-(dimethylamino)-2-phenylacetic acid |

29810-09-1 | 0.5g |

$252.0 | 2023-05-29 | ||

| Enamine | EN300-58467-1.0g |

(2R)-2-(dimethylamino)-2-phenylacetic acid |

29810-09-1 | 1g |

$262.0 | 2023-05-29 | ||

| Enamine | EN300-58467-2.5g |

(2R)-2-(dimethylamino)-2-phenylacetic acid |

29810-09-1 | 2.5g |

$469.0 | 2023-05-29 | ||

| AstaTech | 93268-1/G |

(R)-2-(DIMETHYLAMINO)-2-PHENYLACETIC ACID |

29810-09-1 | 95% | 1g |

$299 | 2023-09-19 | |

| Alichem | A019125708-5g |

(R)-2-(Dimethylamino)-2-phenylacetic acid |

29810-09-1 | 95% | 5g |

$684.32 | 2023-09-02 |

(R)-2-(Dimethylamino)-2-phenylacetic acid 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

29810-09-1 ((R)-2-(Dimethylamino)-2-phenylacetic acid) 関連製品

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量